
N-(4,6-dimethyl-2-pyridinyl)-N'-(3-nitrophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,6-dimethyl-2-pyridinyl)-N'-(3-nitrophenyl)urea, commonly known as DMPU, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DMPU is a polar aprotic solvent that has been used in various chemical reactions, including organometallic, organic, and inorganic synthesis. In
科学的研究の応用
DMPU has been widely used in scientific research as a polar aprotic solvent due to its unique properties. It has been used in various chemical reactions, including organometallic, organic, and inorganic synthesis. DMPU has also been used in the synthesis of various compounds, including peptides, heterocyclic compounds, and chiral compounds.
作用機序
The mechanism of action of DMPU is not well understood. However, it is believed that DMPU acts as a polar aprotic solvent, which can stabilize reactive intermediates and facilitate chemical reactions. DMPU can also act as a hydrogen-bond acceptor, which can enhance the reactivity of certain chemical species.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of DMPU. However, studies have shown that DMPU is not toxic to cells and can be used as a solvent in biological assays. DMPU has also been shown to enhance the solubility of certain drugs, which can improve their bioavailability.
実験室実験の利点と制限
DMPU has several advantages as a solvent in laboratory experiments. It is a polar aprotic solvent that can dissolve a wide range of organic and inorganic compounds. DMPU is also relatively inert and does not react with many chemicals. However, DMPU has some limitations. It is not compatible with certain chemicals, such as strong acids and bases. DMPU can also be difficult to remove from reaction mixtures, which can affect the purity of the final product.
将来の方向性
There are several future directions for research on DMPU. One area of interest is the development of new synthetic methods using DMPU as a solvent. Another area of interest is the use of DMPU in the synthesis of new compounds with potential biological activity. Additionally, research can be conducted on the potential applications of DMPU in various industries, such as pharmaceuticals and materials science.
Conclusion
In conclusion, DMPU is a polar aprotic solvent that has gained significant attention in scientific research due to its unique properties and potential applications. DMPU has been used in various chemical reactions, including organometallic, organic, and inorganic synthesis. It has also been used in the synthesis of various compounds, including peptides, heterocyclic compounds, and chiral compounds. While the mechanism of action of DMPU is not well understood, it is believed to act as a polar aprotic solvent and a hydrogen-bond acceptor. DMPU has several advantages as a solvent in laboratory experiments, but it also has some limitations. Future research can be conducted on the development of new synthetic methods using DMPU, the synthesis of new compounds with potential biological activity, and the potential applications of DMPU in various industries.
合成法
DMPU can be synthesized by reacting 4,6-dimethyl-2-pyridinamine with 3-nitrophenyl isocyanate. The reaction is typically carried out in a solvent such as acetonitrile or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
特性
IUPAC Name |
1-(4,6-dimethylpyridin-2-yl)-3-(3-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-9-6-10(2)15-13(7-9)17-14(19)16-11-4-3-5-12(8-11)18(20)21/h3-8H,1-2H3,(H2,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTCGNGGPJQEDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,6-Dimethylpyridin-2-yl)-3-(3-nitrophenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-({[2-(aminocarbonyl)phenoxy]acetyl}amino)benzoate](/img/structure/B5789226.png)
![methyl {[4-(2-furylmethyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5789237.png)
![2-(methylthio)-4-(4-morpholinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B5789245.png)
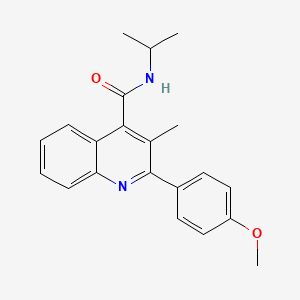
![4-chloro-N-[2-(4-fluorophenyl)ethyl]-2-nitrobenzamide](/img/structure/B5789252.png)
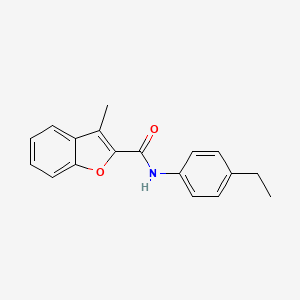
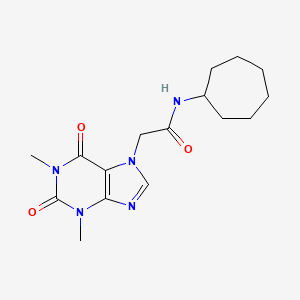
![3-[(3-methoxybenzyl)thio]-4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole](/img/structure/B5789288.png)
![4-{2-[(cinnamoylamino)acetyl]carbonohydrazonoyl}-2-methoxyphenyl thiophene-2-carboxylate](/img/structure/B5789300.png)
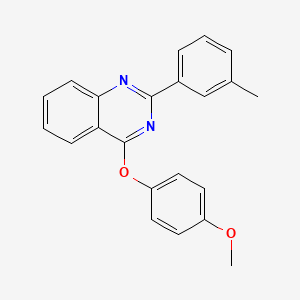
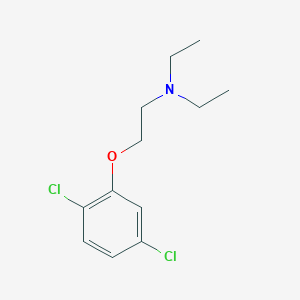
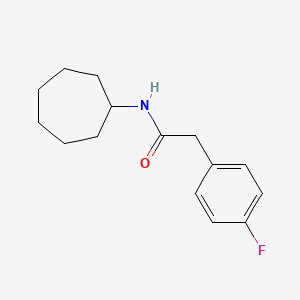
![1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5789333.png)
